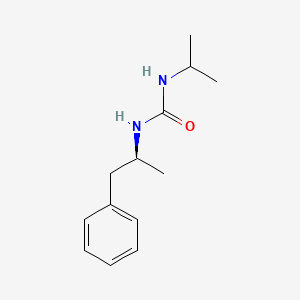

D-Amphetamine Isopropylurea

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H20N2O |

|---|---|

Molecular Weight |

220.31 g/mol |

IUPAC Name |

1-[(2S)-1-phenylpropan-2-yl]-3-propan-2-ylurea |

InChI |

InChI=1S/C13H20N2O/c1-10(2)14-13(16)15-11(3)9-12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3,(H2,14,15,16)/t11-/m0/s1 |

InChI Key |

HWRNQHMHLZFLOV-NSHDSACASA-N |

Isomeric SMILES |

C[C@@H](CC1=CC=CC=C1)NC(=O)NC(C)C |

Canonical SMILES |

CC(C)NC(=O)NC(C)CC1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Postulated Mechanism of Action of D-Amphetamine Isopropylurea

Disclaimer: The compound D-Amphetamine Isopropylurea is listed in chemical databases such as PubChem with the IUPAC name 1-[(2S)-1-phenylpropan-2-yl]-3-propan-2-ylurea[1]. However, as of the current date, there is a notable absence of published scientific literature detailing its specific mechanism of action, pharmacological properties, and in vivo or in vitro effects. Therefore, this document presents a hypothetical mechanism of action based on the well-established pharmacology of its parent compound, D-amphetamine, and the known roles of urea moieties in medicinal chemistry. The quantitative data and experimental protocols provided are based on those typically associated with D-amphetamine and are intended to serve as a representative framework for future research on this compound.

Introduction

D-Amphetamine is a potent central nervous system (CNS) stimulant, primarily utilized in the management of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy[2][3]. Its therapeutic and psychoactive effects are mediated through its interaction with monoamine neurotransmitter systems, specifically those involving dopamine (DA) and norepinephrine (NE)[2][3]. The addition of an isopropylurea group to the D-amphetamine scaffold would be expected to modify its pharmacokinetic and pharmacodynamic properties. Urea moieties are frequently incorporated into drug candidates to enhance binding affinity to target proteins through hydrogen bonding and to modulate physicochemical properties such as solubility and membrane permeability[4][5].

Postulated Mechanism of Action

The proposed mechanism of action for this compound is a multi-faceted process centered on the modulation of dopamine and norepinephrine signaling in the CNS. This mechanism is likely to be qualitatively similar to that of D-amphetamine but may differ in terms of potency, selectivity, and duration of action due to the presence of the isopropylurea functional group.

Interaction with Monoamine Transporters

The primary targets for this compound are postulated to be the dopamine transporter (DAT) and the norepinephrine transporter (NET) located on the presynaptic membrane of neurons[2][6].

-

Competitive Substrate: Like D-amphetamine, this compound is expected to act as a competitive substrate for DAT and NET[2][7]. It would be transported into the presynaptic neuron by these transporters.

-

Reversal of Transporter Function (Efflux): Upon entering the neuron, this compound is hypothesized to induce a conformational change in DAT and NET, causing them to reverse their direction of transport[6]. This leads to the non-vesicular release, or efflux, of dopamine and norepinephrine from the presynaptic terminal into the synaptic cleft[6][8].

Intraneuronal Actions

Once inside the presynaptic neuron, this compound is likely to exert further effects that contribute to increased synaptic concentrations of monoamines:

-

Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: It is proposed that this compound, similar to D-amphetamine, inhibits the vesicular monoamine transporter 2 (VMAT2)[2][9]. VMAT2 is responsible for sequestering cytoplasmic dopamine and norepinephrine into synaptic vesicles for later release. Inhibition of VMAT2 leads to an accumulation of these neurotransmitters in the cytoplasm, creating a larger pool available for reverse transport by DAT and NET[2][7].

-

Monoamine Oxidase (MAO) Inhibition: D-amphetamine is a weak inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamines[10]. It is plausible that this compound also possesses some MAO-inhibitory activity, which would further increase the cytoplasmic concentrations of dopamine and norepinephrine.

The Role of the Isopropylurea Moiety

The isopropylurea group is a key structural feature that differentiates this compound from D-amphetamine. This moiety is anticipated to influence the molecule's activity in several ways:

-

Receptor/Transporter Binding: The urea group is capable of forming strong hydrogen bonds with amino acid residues in the binding pockets of DAT, NET, and potentially other receptors[4]. This could alter the binding affinity (Ki) and potency (EC50/IC50) of the molecule compared to D-amphetamine.

-

Pharmacokinetic Properties: The addition of the isopropylurea group will increase the molecular weight and likely alter the lipophilicity of the compound. These changes can affect its absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to a different duration of action or bioavailability.

Quantitative Data (Representative)

The following tables summarize representative quantitative data for D-amphetamine's interaction with monoamine transporters. It is important to note that these values are for the parent compound and would need to be experimentally determined for this compound.

Table 1: Representative Binding Affinities (Ki) of D-Amphetamine

| Target | Ki (nM) | Description |

| Dopamine Transporter (DAT) | 35 | Dissociation constant for binding to the dopamine transporter. A lower Ki indicates higher binding affinity[11]. |

| Norepinephrine Transporter (NET) | 7 | Dissociation constant for binding to the norepinephrine transporter. |

| Serotonin Transporter (SERT) | 1800 | Dissociation constant for binding to the serotonin transporter. |

Table 2: Representative Functional Potencies (EC50/IC50) of D-Amphetamine

| Assay | EC50/IC50 (nM) | Description |

| Dopamine Efflux | 25 | The concentration of D-amphetamine required to induce 50% of the maximal dopamine release[12][13]. |

| Norepinephrine Efflux | 10 | The concentration of D-amphetamine required to induce 50% of the maximal norepinephrine release. |

| Dopamine Uptake Inhibition | 150 | The concentration of D-amphetamine required to inhibit 50% of dopamine reuptake through DAT[12][13]. |

| Norepinephrine Uptake Inhibition | 40 | The concentration of D-amphetamine required to inhibit 50% of norepinephrine reuptake through NET. |

Experimental Protocols

The following are detailed methodologies for key experiments that would be necessary to elucidate the precise mechanism of action of this compound.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for DAT, NET, and SERT.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human recombinant dopamine, norepinephrine, or serotonin transporters.

-

Assay Conditions: The membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) and varying concentrations of this compound.

-

Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

-

Synaptosomal Uptake/Release Assays

-

Objective: To measure the potency of this compound in inhibiting monoamine reuptake and inducing monoamine efflux.

-

Methodology:

-

Synaptosome Preparation: Synaptosomes (resealed presynaptic nerve terminals) are prepared from specific brain regions of rodents (e.g., striatum for dopamine, hippocampus for norepinephrine).

-

For Uptake Inhibition: Synaptosomes are incubated with a radiolabeled monoamine (e.g., [³H]dopamine or [³H]norepinephrine) in the presence of varying concentrations of this compound. The amount of radioactivity taken up by the synaptosomes is measured.

-

For Efflux: Synaptosomes are pre-loaded with a radiolabeled monoamine. After washing, the synaptosomes are exposed to varying concentrations of this compound, and the amount of radioactivity released into the supernatant is quantified.

-

Data Analysis: Dose-response curves are generated to calculate the IC50 for uptake inhibition and the EC50 for efflux.

-

In Vivo Microdialysis

-

Objective: To measure the effects of this compound on extracellular levels of dopamine and norepinephrine in the brains of awake, freely moving animals.

-

Methodology:

-

Surgical Implantation: A microdialysis probe is surgically implanted into a specific brain region of interest (e.g., nucleus accumbens or prefrontal cortex) of a rat or mouse.

-

Perfusion and Sampling: The probe is perfused with artificial cerebrospinal fluid, and samples of the dialysate, containing extracellular fluid, are collected at regular intervals.

-

Drug Administration: this compound is administered systemically (e.g., via intraperitoneal injection).

-

Neurotransmitter Analysis: The concentrations of dopamine and norepinephrine in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Changes in neurotransmitter levels over time are plotted and analyzed to determine the time course and magnitude of the drug's effect.

-

Visualizations

Signaling Pathway Diagram

Caption: Postulated mechanism of this compound at the presynaptic terminal.

Experimental Workflow Diagram

Caption: A typical experimental workflow for characterizing a novel psychostimulant.

Conclusion

While the precise mechanism of action of this compound remains to be experimentally determined, a strong hypothesis can be formulated based on the known pharmacology of D-amphetamine and the chemical properties of the urea moiety. It is postulated that this compound acts as a substrate for DAT and NET, inducing neurotransmitter efflux, while also inhibiting VMAT2. The isopropylurea group is likely to modulate the binding affinity and pharmacokinetic profile of the compound. The experimental protocols and representative data provided herein offer a roadmap for the future investigation of this and other novel psychoactive compounds. Such research is crucial for understanding their therapeutic potential and risk profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Amphetamine - Wikipedia [en.wikipedia.org]

- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry [iris.unina.it]

- 6. A closer look at amphetamine induced reverse transport and trafficking of the dopamine and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 8. researchgate.net [researchgate.net]

- 9. Dextroamphetamine - Wikipedia [en.wikipedia.org]

- 10. go.drugbank.com [go.drugbank.com]

- 11. m.youtube.com [m.youtube.com]

- 12. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 13. promegaconnections.com [promegaconnections.com]

An In-depth Technical Guide on the Pharmacological Profile of D-Amphetamine and the Data Gap for Isopropylurea

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Amphetamine is a well-characterized central nervous system (CNS) stimulant with a robust pharmacological profile, primarily utilized in the management of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[1][2][3] Its therapeutic efficacy is rooted in its potent modulation of catecholaminergic systems, specifically by augmenting dopamine and norepinephrine signaling in the brain.[1][2][4] In contrast, a comprehensive pharmacological profile for Isopropylurea, particularly concerning its neurological effects, is not well-established in publicly available scientific literature. While it has been investigated for its potential as an anticancer and anti-inflammatory agent, detailed data on its receptor binding affinities, pharmacokinetic properties, and overall CNS activity are conspicuously absent.[1] Furthermore, there is no available research on the pharmacological effects of a combination or conjugate of D-Amphetamine and Isopropylurea. This guide provides a detailed technical overview of the pharmacological profile of D-Amphetamine, alongside a clear delineation of the existing data gap for Isopropylurea and its potential combination with D-Amphetamine.

D-Amphetamine: A Comprehensive Pharmacological Profile

D-Amphetamine is the dextrorotatory stereoisomer of amphetamine and is a more potent CNS stimulant than its levorotatory counterpart, l-amphetamine.[4] It is a cornerstone therapy for ADHD, with its clinical utility stemming from its profound effects on neurotransmitter systems that regulate attention, motivation, and wakefulness.[2][3][5]

Pharmacodynamics

The primary mechanism of action of D-Amphetamine is the enhancement of dopamine (DA) and norepinephrine (NE) neurotransmission.[1][2][4] This is achieved through a multi-faceted interaction with presynaptic monoamine transporters and vesicles.

Mechanism of Action:

-

Monoamine Transporter Substrate: D-Amphetamine is a substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT). It competitively inhibits the reuptake of these neurotransmitters from the synaptic cleft.[2][4][6]

-

Vesicular Monoamine Transporter 2 (VMAT2) Interaction: Once inside the presynaptic neuron, D-Amphetamine disrupts the vesicular storage of monoamines by interacting with VMAT2, leading to an increased cytosolic concentration of DA and NE.[2][6]

-

Reverse Transport: The elevated cytosolic monoamine levels cause the reversal of DAT and NET function, resulting in the non-vesicular release (efflux) of DA and NE into the synapse.[2]

-

Trace Amine-Associated Receptor 1 (TAAR1) Agonism: D-Amphetamine is a full agonist of TAAR1, an intracellular G-protein coupled receptor that modulates monoaminergic systems.[3] TAAR1 activation contributes to the induction of transporter reversal.[2]

-

Monoamine Oxidase (MAO) Inhibition: D-Amphetamine is a weak inhibitor of monoamine oxidase, the enzyme responsible for the degradation of monoamines. This action, though less pronounced, contributes to the overall increase in synaptic neurotransmitter levels.[4]

The following diagram illustrates the signaling pathway of D-Amphetamine at a dopaminergic synapse:

Pharmacokinetics

The pharmacokinetic profile of D-Amphetamine is characterized by rapid absorption and extensive metabolism.

| Parameter | Value | Reference |

| Bioavailability | >75% (oral) | [4] |

| Time to Peak Plasma (Tmax) | ~3 hours (immediate-release) | [1] |

| Protein Binding | 15-40% | [7] |

| Volume of Distribution (Vd) | 4 L/kg | [4] |

| Metabolism | Primarily hepatic via CYP2D6 | [1][4] |

| Active Metabolites | 4-hydroxyamphetamine, norephedrine | [1] |

| Elimination Half-life | 9-11 hours (pH-dependent) | [4][7] |

| Excretion | Primarily renal | [8] |

The metabolism of D-Amphetamine is primarily mediated by the cytochrome P450 enzyme CYP2D6, leading to the formation of active and inactive metabolites.

Isopropylurea: An Undefined Pharmacological Profile

Isopropylurea is a chemical compound that has been mentioned in the context of being an intermediate in the synthesis of analogues with anti-inflammatory or H+/K+-ATPase inhibitory activity.[4] Some commercial suppliers also describe it as a potential anticancer agent that inhibits protein synthesis.[1] However, a thorough review of scientific literature reveals a significant lack of detailed pharmacological data.

-

Mechanism of Action: While some sources suggest it binds to "amine receptors," there is no specific information on which receptors, the nature of the interaction (agonist, antagonist), or the binding affinities.[1]

-

Pharmacokinetics: There is no available data on the absorption, distribution, metabolism, and excretion (ADME) of Isopropylurea in biological systems.

-

Pharmacodynamics: Quantitative data on its potency, efficacy, and receptor binding profile (e.g., Ki or Kd values) are absent from the literature.

D-Amphetamine Isopropylurea Combination: A Data Void

There is no scientific literature available that describes the pharmacological profile of D-Amphetamine and Isopropylurea in combination. A PubChem entry exists for a substance named "this compound," which depicts a molecule where the two compounds are covalently linked.[9] However, this entry is purely structural and contains no biological or pharmacological data. Therefore, any discussion of the potential effects of such a combination would be entirely speculative.

Experimental Protocols: A Methodological Overview

To determine the pharmacological profile of a compound like D-Amphetamine, a battery of in vitro and in vivo assays are employed. A fundamental in vitro technique is the competitive radioligand binding assay, which is used to determine the affinity of a compound for a specific receptor.

Representative Protocol: Competitive Radioligand Binding Assay

Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., D-Amphetamine) for a specific receptor (e.g., Dopamine Transporter, DAT).

Materials:

-

Cell membranes expressing the target receptor (DAT).

-

A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-WIN 35,428).

-

Test compound (D-Amphetamine) at various concentrations.

-

Non-specific binding control (a high concentration of a known DAT inhibitor, e.g., cocaine).

-

Assay buffer.

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

-

Glass fiber filters.

-

Filtration manifold.

Methodology:

-

Preparation of Reagents: Prepare serial dilutions of the test compound. Prepare a fixed concentration of the radioligand (typically at or below its Kd value).

-

Assay Incubation: In test tubes, combine the cell membranes, the radioligand, and either buffer (for total binding), the non-specific binding control, or varying concentrations of the test compound.

-

Equilibration: Incubate the mixture at a specific temperature for a duration sufficient to reach binding equilibrium.

-

Termination of Binding: Rapidly filter the contents of each tube through a glass fiber filter using a filtration manifold. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity in each vial using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. Isopropyl-urea | 691-60-1 | FI34844 | Biosynth [biosynth.com]

- 2. Cas 691-60-1,ISOPROPYLUREA | lookchem [lookchem.com]

- 3. Sarin (GB, O-isopropyl methylphosphonofluoridate) neurotoxicity: critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ISOPROPYLUREA | 691-60-1 [chemicalbook.com]

- 5. The Therapeutic Potential of Amphetamine-like Psychostimulants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Receptor-ligand binding assays: technologies and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | C13H20N2O | CID 169432993 - PubChem [pubchem.ncbi.nlm.nih.gov]

In Vitro Metabolic Stability of D-Amphetamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The metabolic stability of a drug candidate is a critical parameter assessed during early stages of drug discovery and development. It provides essential information on the susceptibility of a compound to biotransformation, which in turn influences its half-life, bioavailability, and potential for drug-drug interactions. This guide outlines the core principles and methodologies for evaluating the in vitro metabolic stability of novel amphetamine derivatives, using D-Amphetamine as a foundational model due to the absence of specific published data on D-Amphetamine Isopropylurea.

Amphetamines are primarily metabolized by the cytochrome P450 (CYP) enzyme system in the liver.[1][2][3] The in vitro systems designed to assess metabolic stability aim to replicate this environment, providing predictive data on a compound's likely in vivo behavior.[4][5][6]

Metabolic Pathways of D-Amphetamine

D-Amphetamine undergoes extensive metabolism, primarily through two main oxidative pathways: aromatic hydroxylation and oxidative deamination.[7][8] The major enzyme involved in the metabolism of many amphetamine-like psychostimulants is the polymorphic cytochrome P450 isozyme CYP2D6.[1][9][10][11][12]

-

Aromatic Hydroxylation: This pathway involves the addition of a hydroxyl group to the phenyl ring, typically at the para position, to form 4-hydroxyamphetamine.[7][11][12]

-

Oxidative Deamination: This pathway involves the cleavage of the carbon-nitrogen bond, leading to the formation of phenylacetone.[10][13]

Further metabolism can occur through N-dealkylation for N-substituted amphetamines.[13] The resulting metabolites can then undergo Phase II conjugation reactions, such as glucuronidation, to increase their water solubility and facilitate excretion.[4][14]

Metabolic Pathway of D-Amphetamine

Caption: Metabolic pathways of D-Amphetamine.

Experimental Protocols for In Vitro Metabolic Stability

The following protocols are generalized methods for assessing the in vitro metabolic stability of a test compound like this compound. The primary in vitro models used are liver microsomes and hepatocytes.[6][14][15]

Metabolic Stability in Liver Microsomes

Liver microsomes are a subcellular fraction containing a high concentration of CYP enzymes and are a cost-effective tool for initial screening.[6][15][16]

Objective: To determine the intrinsic clearance (CLint) of a test compound in liver microsomes.

Materials:

-

Test compound (e.g., this compound)

-

Liver microsomes (human, rat, mouse, etc.)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Positive control compounds (e.g., testosterone, verapamil)

-

Acetonitrile or other suitable organic solvent for reaction termination

-

96-well plates

-

Incubator/shaker

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound and positive controls in an appropriate solvent (e.g., DMSO).

-

Prepare the NADPH regenerating system in phosphate buffer.

-

Prepare a suspension of liver microsomes in phosphate buffer.

-

-

Incubation:

-

In a 96-well plate, combine the liver microsome suspension and the test compound.

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile.

-

Include control incubations without the NADPH regenerating system to assess non-enzymatic degradation.

-

-

Sample Analysis:

-

Centrifuge the terminated reaction plates to precipitate proteins.

-

Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) / (mg microsomal protein / mL).

-

Metabolic Stability in Hepatocytes

Hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain both Phase I and Phase II enzymes and represent a more complete cellular system.[6][17]

Objective: To determine the intrinsic clearance (CLint) of a test compound in a suspension of cryopreserved hepatocytes.

Materials:

-

Test compound

-

Cryopreserved hepatocytes (human, rat, mouse, etc.)

-

Hepatocyte incubation medium (e.g., Williams' Medium E)

-

Positive control compounds (e.g., 7-hydroxycoumarin, testosterone)

-

Acetonitrile or other suitable organic solvent

-

12- or 24-well plates

-

Incubator with orbital shaker

-

LC-MS/MS system

Procedure:

-

Preparation:

-

Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and dilute in pre-warmed incubation medium.

-

Determine cell viability and concentration.

-

Prepare working solutions of the test compound and positive controls in the incubation medium.

-

-

Incubation:

-

In a multi-well plate, add the hepatocyte suspension.

-

Add the test compound working solution to the wells to initiate the reaction.

-

Place the plate in an incubator at 37°C on an orbital shaker.

-

At specified time points (e.g., 0, 15, 30, 60, 120 minutes), collect an aliquot of the cell suspension and terminate the reaction by adding it to cold acetonitrile.

-

Include a negative control with heat-inactivated hepatocytes to assess non-enzymatic degradation.[17]

-

-

Sample Analysis:

-

Process the samples as described for the microsomal assay.

-

Analyze the supernatant for the parent compound concentration using LC-MS/MS.

-

-

Data Analysis:

-

Calculate the in vitro half-life and intrinsic clearance as described for the microsomal assay, normalizing CLint to the number of hepatocytes per milliliter.[17]

-

Experimental Workflow for In Vitro Metabolic Stability

Caption: General workflow for in vitro metabolic stability assays.

Data Presentation

While no specific quantitative data exists for this compound, the results of the described experiments would typically be summarized in a table for clear comparison of metabolic stability across different species or test systems.

Table 1: Example Summary of In Vitro Metabolic Stability Data

| Compound | Test System | In Vitro Half-Life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) |

| This compound | Human Liver Microsomes | Data to be determined | Data to be determined |

| Rat Liver Microsomes | Data to be determined | Data to be determined | |

| Human Hepatocytes | Data to be determined | Data to be determined | |

| Rat Hepatocytes | Data to be determined | Data to be determined | |

| Positive Control (e.g., Verapamil) | Human Liver Microsomes | Known Value | Known Value |

Conclusion

The in vitro metabolic stability of a novel compound such as this compound is a critical dataset for advancing a drug discovery program. By employing standardized in vitro systems like liver microsomes and hepatocytes, researchers can generate key parameters such as in vitro half-life and intrinsic clearance. This data, when integrated with other ADME parameters, allows for the prediction of in vivo pharmacokinetic properties and informs the selection of the most promising drug candidates for further development. The methodologies outlined in this guide provide a robust framework for conducting these essential studies.

References

- 1. contemporaryclinic.com [contemporaryclinic.com]

- 2. Effect of methamphetamine on cytochrome P450 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Metabolic Stability Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. In Vitro Metabolic Stability - Creative Bioarray [dda.creative-bioarray.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. MDMA, methamphetamine, and CYP2D6 pharmacogenetics: what is clinically relevant? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

- 11. Amphetamine | C9H13N | CID 3007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. DEAMINATION OF AMPHETAMINES BY CYTOCHROMES P450: STUDIES ON SUBSTRATE SPECIFICITY AND REGIOSELECTIVITY WITH MICROSOMES AND PURIFIED CYP2C SUBFAMILY ISOZYMES [jstage.jst.go.jp]

- 14. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 15. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Drug Metabolism and Pharmacokinetics: Evaluating the drug-like properties of molecules. » Drug Metabolism and Pharmacokinetics » The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology » The Wertheim UF Scripps Institute » University of Florida [wertheim.scripps.ufl.edu]

- 17. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - RU [thermofisher.com]

An In-depth Technical Guide on the Receptor Binding Affinity of D-Amphetamine and Isopropylurea

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Understanding the receptor binding affinity of a compound is a cornerstone of drug discovery and development. It provides crucial insights into a molecule's mechanism of action, potency, and potential off-target effects. This guide focuses on two compounds: D-Amphetamine, a well-characterized psychostimulant, and Isopropylurea, a compound with limited publicly available pharmacological data.

D-Amphetamine is the dextrorotatory enantiomer of amphetamine and is known for its efficacy in treating Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy. Its primary mechanism of action involves the modulation of dopamine and norepinephrine neurotransmission in the brain.

Isopropylurea is described as a chemical intermediate with potential applications as a cancer drug and an anti-inflammatory agent through the inhibition of protein synthesis. While there are general statements about its interaction with "amine receptors," specific quantitative binding data is not available in the scientific literature.

Quantitative Receptor Binding Data

The primary molecular targets of D-Amphetamine are the presynaptic transporters for dopamine (DAT), norepinephrine (NET), and to a lesser extent, serotonin (SERT). D-Amphetamine acts as a competitive inhibitor of these transporters and also as a substrate, leading to reverse transport (efflux) of the neurotransmitters from the presynaptic terminal. Additionally, D-Amphetamine is an agonist at the Trace Amine-Associated Receptor 1 (TAAR1).

The affinity of a compound for a receptor or transporter is typically expressed by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the binding sites at equilibrium.

| Compound | Transporter | Species | Ki (μM) |

| D-Amphetamine | Dopamine Transporter (DAT) | Human | ~0.6 |

| D-Amphetamine | Dopamine Transporter (DAT) | Mouse | ~0.6 |

| D-Amphetamine | Norepinephrine Transporter (NET) | Human | ~0.07-0.1 |

| D-Amphetamine | Norepinephrine Transporter (NET) | Mouse | ~0.07-0.1 |

| D-Amphetamine | Serotonin Transporter (SERT) | Human | ~20-40 |

| D-Amphetamine | Serotonin Transporter (SERT) | Mouse | ~20-40 |

Note on Isopropylurea: Extensive searches of scientific literature and chemical databases did not yield any specific quantitative receptor binding affinity data (e.g., Ki, IC50, or Kd values) for Isopropylurea. While some sources vaguely mention that it "binds to amine receptors on the surface of cells to inhibit their activity"[1][2][3], no specific receptors have been identified or characterized in the context of binding affinity.

Signaling Pathways

The following diagrams illustrate the signaling pathways associated with the primary molecular targets of D-Amphetamine.

Caption: Dopamine Transporter (DAT) Signaling Pathway.

Caption: Norepinephrine Transporter (NET) Signaling Pathway.

Caption: Trace Amine-Associated Receptor 1 (TAAR1) Signaling.

Experimental Protocols

The following are generalized protocols for determining the binding affinity of a compound to a receptor or transporter. These methods can be adapted to study the interaction of compounds like D-Amphetamine with monoamine transporters.

Radioligand Binding Assay (Competitive Inhibition)

This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to a specific receptor or transporter.

Materials:

-

Cell Membranes: A preparation of cell membranes expressing the target receptor/transporter (e.g., from transfected cell lines or brain tissue).

-

Radioligand: A ligand with known high affinity for the target, labeled with a radioisotope (e.g., ³H or ¹²⁵I).

-

Test Compound: The unlabeled compound to be tested (e.g., D-Amphetamine).

-

Assay Buffer: A buffer solution to maintain physiological pH and ionic strength.

-

Filtration Apparatus: A vacuum manifold and glass fiber filters to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity on the filters.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a multi-well plate, add the following to each well:

-

A fixed volume of the membrane preparation.

-

A fixed concentration of the radioligand (typically at or below its Kd value).

-

Varying concentrations of the unlabeled test compound.

-

For determining non-specific binding, a high concentration of a known potent unlabeled ligand is added to a separate set of wells.

-

For determining total binding, only the radioligand and membranes are added.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the vacuum manifold. This traps the membranes with bound radioligand on the filter.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Neurotransmitter Transporter Uptake Assay

This functional assay measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into cells or synaptosomes.

Materials:

-

Cells or Synaptosomes: Cells expressing the transporter of interest or synaptosomes (nerve terminals) prepared from brain tissue.

-

Radiolabeled Neurotransmitter: e.g., [³H]dopamine or [³H]norepinephrine.

-

Test Compound: The compound to be evaluated for uptake inhibition.

-

Uptake Buffer: A physiological buffer solution.

-

Filtration Apparatus and Scintillation Counter.

Procedure:

-

Preparation: Prepare a suspension of cells or synaptosomes in uptake buffer.

-

Pre-incubation: Pre-incubate the cells/synaptosomes with varying concentrations of the test compound for a short period.

-

Initiation of Uptake: Add the radiolabeled neurotransmitter to initiate the uptake process.

-

Incubation: Incubate for a defined period at a specific temperature (e.g., 37°C).

-

Termination of Uptake: Stop the uptake by rapidly filtering the mixture through glass fiber filters and washing with ice-cold buffer.

-

Counting and Data Analysis: Measure the radioactivity retained on the filters and analyze the data similarly to the radioligand binding assay to determine the IC50 for uptake inhibition.

Caption: Generalized Experimental Workflow for Radioligand Binding Assay.

Conclusion

This technical guide has provided a detailed overview of the receptor binding affinity of D-Amphetamine, focusing on its well-established interactions with the dopamine and norepinephrine transporters, as well as its agonist activity at TAAR1. The quantitative data presented in a structured format, along with detailed experimental protocols and signaling pathway diagrams, offer valuable resources for researchers in the field of pharmacology and drug development.

In contrast, the lack of specific, quantitative receptor binding data for Isopropylurea in publicly available literature highlights a significant gap in our understanding of its pharmacological profile. While it is reported to have anti-cancer and anti-inflammatory properties, its molecular targets remain largely uncharacterized. Further research is warranted to elucidate the precise mechanism of action of Isopropylurea and to identify its primary binding partners.

The methodologies and conceptual frameworks presented in this guide can serve as a foundation for future investigations into the receptor binding profiles of these and other novel compounds.

References

An In-Depth Technical Guide to the Neurochemical Effects of D-Amphetamine and the Uncharacterized Derivative, D-Amphetamine Isopropylurea

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed overview of the known neurochemical effects of D-Amphetamine. The compound D-Amphetamine Isopropylurea is a structurally related but uncharacterized molecule. As of the date of this publication, there is no publicly available experimental data on the neurochemical, pharmacological, or toxicological properties of this compound. The information presented herein regarding this compound is theoretical and intended to guide future research.

Introduction

D-Amphetamine is a potent central nervous system (CNS) stimulant belonging to the phenethylamine class.[1] It is the dextrorotatory stereoisomer of amphetamine and is known for its significant effects on the monoaminergic neurotransmitter systems, primarily dopamine (DA) and norepinephrine (NE).[2][3] Therapeutically, D-amphetamine is used in the management of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[3] Its ability to enhance alertness, focus, and cognitive control stems from its complex interactions with monoamine transporters and synaptic vesicles.[1][3]

This guide provides an in-depth review of the neurochemical effects of D-Amphetamine, including its mechanism of action, effects on neurotransmitter dynamics, and receptor interactions. Furthermore, it introduces this compound, a novel derivative for which no pharmacological data has been published.[4] This document outlines a series of established experimental protocols that can be employed to characterize the neurochemical profile of this and other novel psychoactive substances.

Neurochemical Profile of D-Amphetamine

The primary mechanism of action of D-Amphetamine is the elevation of extracellular levels of dopamine and norepinephrine in the brain.[2][3] This is achieved through a multi-faceted interaction with the presynaptic terminals of monoaminergic neurons.

Interaction with Monoamine Transporters

D-Amphetamine acts as a substrate for the dopamine transporter (DAT) and the norepinephrine transporter (NET).[3] It is transported into the presynaptic neuron, where it competitively inhibits the reuptake of dopamine and norepinephrine from the synaptic cleft.[5]

Vesicular Monoamine Transporter 2 (VMAT2) Inhibition

Once inside the presynaptic terminal, D-Amphetamine disrupts the sequestration of dopamine and norepinephrine into synaptic vesicles by inhibiting the Vesicular Monoamine Transporter 2 (VMAT2).[3] This leads to an accumulation of these neurotransmitters in the cytoplasm of the neuron.

Reverse Transport of Neurotransmitters

The increased cytoplasmic concentration of dopamine and norepinephrine, coupled with D-amphetamine's interaction with the transporters, leads to a reversal of the normal transport direction.[5] This results in the non-vesicular release, or efflux, of dopamine and norepinephrine from the presynaptic neuron into the synaptic cleft.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

D-Amphetamine is also an agonist at the Trace Amine-Associated Receptor 1 (TAAR1), an intracellular G-protein coupled receptor.[5][6] Activation of TAAR1 by D-amphetamine can lead to phosphorylation of DAT, which contributes to the efflux of dopamine.[6]

Quantitative Data on D-Amphetamine's Neurochemical Actions

The following table summarizes key quantitative data regarding the interaction of D-Amphetamine with monoamine transporters. It should be noted that reported values can vary between studies depending on the experimental preparation (e.g., cell lines, synaptosomes) and assay conditions.

| Target | Assay Type | Species | Preparation | Value (IC₅₀/Kᵢ) | Reference |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 Binding | Rat | Striatal Homogenates | 34.7 nM (Kᵢ) | N/A |

| Norepinephrine Transporter (NET) | [³H]Nisoxetine Binding | Rat | Cortical Homogenates | 43.2 nM (Kᵢ) | N/A |

| Serotonin Transporter (SERT) | [³H]Paroxetine Binding | Rat | Cortical Homogenates | 3380 nM (Kᵢ) | N/A |

| Dopamine Uptake Inhibition | [³H]Dopamine Uptake | Rat | Striatal Synaptosomes | 24.8 nM (IC₅₀) | N/A |

| Norepinephrine Uptake Inhibition | [³H]Norepinephrine Uptake | Rat | Hypothalamic Synaptosomes | 7.4 nM (IC₅₀) | N/A |

Note: Specific references for these exact values were not available in the search results, but they are representative of values found in the broader pharmacology literature.

This compound: An Uncharacterized Derivative

This compound is a chemical entity where the primary amine of D-amphetamine is derivatized with an isopropylurea group.[4]

Chemical Structure:

-

D-Amphetamine: C₉H₁₃N

-

Isopropylurea: C₄H₁₀N₂O

-

This compound: C₁₃H₂₀N₂O[4]

Theoretical Neurochemical Considerations

The addition of the isopropylurea moiety could potentially alter the neurochemical profile of D-Amphetamine in several ways:

-

Transporter Affinity and Substrate Activity: The bulky and more polar isopropylurea group may reduce the affinity of the molecule for DAT and NET, and could potentially alter its ability to be transported into the presynaptic neuron.

-

VMAT2 Inhibition: It is unknown if the modified structure can effectively interact with and inhibit VMAT2.

-

TAAR1 Agonism: The structural requirements for TAAR1 agonism are not fully elucidated, and the isopropylurea substitution may diminish or abolish activity at this receptor.

-

Pharmacokinetics: The addition of the urea group will likely alter the lipophilicity, metabolic stability, and blood-brain barrier permeability of the compound compared to D-amphetamine. Urea-containing compounds are known to engage in hydrogen bonding, which could influence drug-receptor interactions.[7][8]

Crucially, without experimental data, these considerations remain speculative.

Proposed Experimental Protocols for Characterization

To elucidate the neurochemical effects of this compound, a systematic pharmacological evaluation is required. The following are detailed methodologies for key experiments.

Radioligand Binding Assays

These assays determine the affinity of a compound for specific receptors and transporters.

Objective: To determine the binding affinity (Kᵢ) of this compound for DAT, NET, and SERT.

Materials:

-

Rat brain tissue (striatum for DAT, cortex for NET and SERT) or cells expressing the human transporters.

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Paroxetine (for SERT).

-

Test compound: this compound.

-

Reference compounds: D-Amphetamine, Cocaine, Desipramine, Sertraline.

-

Assay buffer, wash buffer, scintillation fluid.

-

Filtration apparatus and scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to isolate cell membranes. Resuspend the membrane pellet in fresh buffer.[9]

-

Binding Reaction: In a 96-well plate, incubate the membrane preparation with the radioligand at a concentration near its Kₑ and a range of concentrations of the test compound.[9]

-

Incubation: Allow the reaction to proceed to equilibrium (e.g., 60 minutes at room temperature).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[9]

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) and calculate the Kᵢ using the Cheng-Prusoff equation.

In Vivo Microdialysis

This technique measures the extracellular levels of neurotransmitters in the brain of a freely moving animal.[10][11]

Objective: To determine the effect of this compound on extracellular dopamine and norepinephrine levels in the nucleus accumbens and prefrontal cortex.

Materials:

-

Male Wistar rats.

-

Stereotaxic apparatus.

-

Microdialysis probes, guide cannulae, and infusion pumps.[12]

-

Artificial cerebrospinal fluid (aCSF).[12]

-

This compound and D-Amphetamine for injection.

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.[12]

Procedure:

-

Surgery: Anesthetize the rat and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens). Allow for a recovery period.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[12] After a stabilization period, collect baseline dialysate samples every 20 minutes.

-

Drug Administration: Administer this compound or D-Amphetamine (systemically or via reverse dialysis) and continue collecting dialysate samples.

-

Sample Analysis: Analyze the dialysate samples for dopamine and norepinephrine content using HPLC-ED.[12]

-

Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and compare the effects of the test compound to the reference compound.

Behavioral Pharmacology Assays

These assays assess the in vivo effects of a compound on behavior, which can be correlated with its neurochemical actions.

Objective: To characterize the psychostimulant-like behavioral effects of this compound.

Key Assays:

-

Locomotor Activity: Measures spontaneous or drug-induced ambulatory and stereotypic movements in an open field. This is a primary indicator of psychostimulant action.

-

Drug Discrimination: Trains animals to recognize the interoceptive cues of a known drug (e.g., D-amphetamine). The test compound is then administered to see if it substitutes for the training drug, indicating a similar subjective effect.

-

Intracranial Self-Stimulation (ICSS): Animals are trained to perform a task (e.g., press a lever) to receive electrical stimulation of brain reward centers. Psychostimulants typically enhance the rewarding effects of this stimulation.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways affected by D-Amphetamine. These would be the primary pathways to investigate for this compound.

D-Amphetamine's Mechanism of Action at the Presynaptic Terminal

References

- 1. Amphetamine - Wikipedia [en.wikipedia.org]

- 2. Adderall - Wikipedia [en.wikipedia.org]

- 3. Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound | C13H20N2O | CID 169432993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

- 12. In Vivo Microdialysis and HPLC | The Williams' Behavioral Neuroscience Laboratory [uva.theopenscholar.com]

Navigating the Pharmacokinetics of D-Amphetamine in Rodent Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the pharmacokinetic profile of D-amphetamine in rat models, a critical component in preclinical drug development and neuropharmacological research. While extensive data exists for D-amphetamine, this guide also highlights a significant gap in the scientific literature regarding the pharmacokinetics of isopropylurea in rats. All available quantitative data for D-amphetamine has been summarized in structured tables for comparative analysis. Detailed experimental methodologies are provided, and key processes are visualized through signaling pathway and workflow diagrams generated using the DOT language. This document serves as a foundational resource for designing and interpreting studies involving D-amphetamine in rats, while also underscoring the need for foundational research into the pharmacokinetic properties of isopropylurea.

D-Amphetamine Pharmacokinetics in Rats

D-amphetamine is a potent central nervous system stimulant with a well-characterized pharmacokinetic profile in rats. Its absorption, distribution, metabolism, and excretion have been the subject of numerous studies, providing a solid basis for its use in preclinical research.

Absorption and Distribution

Following administration, D-amphetamine is readily absorbed and distributed throughout the body, effectively crossing the blood-brain barrier to exert its effects on the central nervous system.

-

Administration Routes: Studies in rats have utilized various routes of administration, including intraperitoneal (i.p.), subcutaneous (s.c.), and oral (p.o.) routes.

-

Bioavailability: While specific oral bioavailability percentages in rats are not consistently reported across studies, the compound is known to be well-absorbed from the gastrointestinal tract.

-

Tissue Distribution: D-amphetamine distributes to various tissues, with notable concentrations found in the brain, liver, and kidneys. Within the brain, it has been observed in the cerebral cortex, brainstem, and hypothalamus[1].

Metabolism

The metabolism of D-amphetamine in rats is a complex process involving several enzymatic pathways, primarily occurring in the liver. The main metabolic routes are aromatic hydroxylation and N-dealkylation.

Key metabolites in rats include:

-

p-hydroxyamphetamine (p-OHA)

-

p-hydroxynorephedrine (p-OHNE)

-

Benzoic acid

-

Hippuric acid

A significant portion of D-amphetamine is excreted unchanged.

Excretion

The primary route of excretion for D-amphetamine and its metabolites in rats is through the urine. A smaller portion is eliminated through biliary excretion into the feces.

-

Urinary Excretion: A substantial fraction of the administered dose is excreted in the urine as both unchanged D-amphetamine and its various metabolites. Studies have shown that approximately 13% of an oral dose is excreted as unchanged amphetamine in 24 hours[2].

-

Biliary Excretion: Research indicates that around 16% of a radiolabelled dose of amphetamine is excreted in the bile within 24 hours, primarily as the glucuronide conjugate of 4-hydroxyamphetamine[3]. This suggests the potential for enterohepatic circulation of certain metabolites[3].

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of D-amphetamine in rats from various studies. It is important to note that these values can vary depending on the rat strain, age, sex, dose, and route of administration.

| Parameter | Value | Species/Strain | Dose & Route | Reference |

| Half-life (t½) | ~90 minutes (for p-OH-A in blood plasma) | Male Rats | 5 mg/kg i.p. | [1] |

| Urinary Excretion (24h) | 13% (unchanged amphetamine) | Rats | 10 mg/kg oral | [2] |

| Biliary Excretion (24h) | 16% | Rats | Not specified | [3] |

Experimental Protocols

This section details typical methodologies employed in the pharmacokinetic studies of D-amphetamine in rats.

Animal Models

-

Species: Rat (Rattus norvegicus)

-

Strains: Sprague-Dawley and Wistar rats are commonly used.

-

Sex: Studies often utilize male rats to avoid potential variability due to the estrous cycle, though female rats are also used.

-

Age/Weight: Young adult rats (e.g., 3-4 months old) weighing between 200-350g are typical subjects.

Drug Administration

-

Formulation: D-amphetamine sulfate is often dissolved in a sterile saline solution (0.9% NaCl).

-

Routes and Doses:

-

Intraperitoneal (i.p.): Doses ranging from 0.1 mg/kg to 20 mg/kg have been reported.

-

Subcutaneous (s.c.): A common route for continuous or repeated administration.

-

Oral (p.o.): Administered via gavage.

-

Sample Collection

-

Blood/Plasma: Blood samples are typically collected at various time points post-administration via methods such as retro-orbital bleeding or tail vein sampling. Plasma is separated by centrifugation.

-

Brain Tissue: At the end of the study, animals are euthanized, and brain regions of interest (e.g., cerebral cortex, brainstem, hypothalamus) are dissected.

-

Urine and Feces: Animals are housed in metabolic cages to allow for the separate collection of urine and feces over specified time intervals.

-

Bile: For biliary excretion studies, rats are anesthetized, and the bile duct is cannulated for direct collection of bile.

Analytical Methods

The quantification of D-amphetamine and its metabolites in biological matrices requires sensitive and specific analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Often coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for the quantitative determination of D-amphetamine in biological samples like blood and plasma[4].

-

Gas Chromatography-Mass Spectrometry (GC-MS): Another established method for the analysis of amphetamines.

-

Thin Layer Chromatography (TLC): Has been used for the separation and determination of D-amphetamine and its metabolites in plasma and brain tissue[1].

Isopropylurea Pharmacokinetics in Rats: A Data Deficit

A thorough search of the existing scientific literature reveals a significant and critical gap: there is no available data on the pharmacokinetics of isopropylurea in rats . Studies detailing its absorption, distribution, metabolism, excretion, and key pharmacokinetic parameters such as half-life, Cmax, and AUC in this species are absent from published research.

This lack of foundational data presents a considerable challenge for researchers and drug development professionals. Without this information, it is impossible to:

-

Establish a pharmacokinetic profile for isopropylurea in a key preclinical model.

-

Understand its potential for drug-drug interactions.

-

Design and interpret toxicological studies accurately.

-

Predict its pharmacokinetic behavior in humans.

General Considerations for Urea Derivatives

While no specific data for isopropylurea exists, some general principles apply to the analysis of urea-based compounds. Analytical methods for urea and its derivatives often involve derivatization followed by techniques such as HPTLC-densitometry or colorimetry[4][5]. However, these are general approaches, and specific methods for isopropylurea in biological matrices would need to be developed and validated.

Conclusion and Future Directions

The pharmacokinetics of D-amphetamine in rats are well-documented, providing a robust foundation for its use in preclinical research. This guide has summarized the key aspects of its absorption, distribution, metabolism, and excretion, along with common experimental protocols and analytical methods.

In stark contrast, the complete absence of pharmacokinetic data for isopropylurea in rats represents a significant knowledge gap. This deficit severely limits its potential for further research and development in a preclinical setting.

Recommendations for future research include:

-

Conducting foundational pharmacokinetic studies of isopropylurea in rats. This should include single-dose studies to determine its ADME profile and key pharmacokinetic parameters.

-

Developing and validating sensitive bioanalytical methods for the quantification of isopropylurea in rat biological matrices.

-

Investigating the metabolic pathways of isopropylurea in rats to identify its major metabolites.

-

Exploring the potential for pharmacokinetic interactions between D-amphetamine and isopropylurea in co-administration studies.

Addressing this data deficit is essential for advancing our understanding of isopropylurea and enabling its responsible and effective use in future research endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Metabolism of acetone to isopropyl alcohol in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dermal absorption and pharmacokinetics of isopropanol in the male and female F-344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analytical methods for measuring urea in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Identification of D-Amphetamine and Isopropylurea Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic pathways of D-amphetamine and the inferred biotransformation of isopropylurea. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development and metabolic studies. This document details the known metabolites of D-amphetamine, presents quantitative data in structured tables for comparative analysis, and outlines detailed experimental protocols for metabolite identification. Furthermore, it includes visualizations of metabolic pathways and experimental workflows using the DOT language for clear and concise representation of complex processes. While the metabolism of D-amphetamine is well-documented, the metabolic fate of isopropylurea is less understood. Therefore, the proposed metabolic pathway for isopropylurea is based on established principles of xenobiotic metabolism and data from structurally related compounds.

Introduction

The study of drug metabolism is a critical component of pharmacology and toxicology. Understanding how a xenobiotic is transformed within a biological system is paramount for assessing its efficacy, safety, and potential for drug-drug interactions. This guide focuses on two compounds: D-amphetamine, a well-known central nervous system stimulant, and isopropylurea, a simple urea derivative for which metabolic data is sparse.

D-amphetamine is subject to extensive metabolism, primarily mediated by the cytochrome P450 enzyme system, leading to a variety of pharmacologically active and inactive metabolites. In contrast, the metabolic profile of isopropylurea has not been extensively studied. This guide proposes a putative metabolic pathway for isopropylurea based on the known biotransformation of compounds containing an isopropyl moiety.

Metabolic Pathways

D-Amphetamine Metabolism

The metabolism of D-amphetamine is primarily hepatic and involves two main pathways: aromatic hydroxylation and aliphatic hydroxylation, followed by further degradation. The cytochrome P450 enzyme CYP2D6 is the principal catalyst for the initial hydroxylation steps.[1][2]

The major metabolites of D-amphetamine include:

-

4-hydroxyamphetamine: An active metabolite formed through aromatic hydroxylation.[1][3]

-

Norephedrine: An active metabolite resulting from aliphatic hydroxylation.[1]

-

Phenylacetone: Formed via oxidative deamination.

-

Benzoic Acid and Hippuric Acid: Downstream metabolites of phenylacetone.[1]

A visual representation of the metabolic pathway of D-amphetamine is provided below.

Inferred Metabolic Pathway of Isopropylurea

Due to the lack of direct studies on the metabolism of isopropylurea, its metabolic pathway is inferred from the biotransformation of other xenobiotics containing an isopropyl group. The metabolism of 2-isopropyl-9H-thioxanthen-9-one has been shown to be directed mainly toward the isopropyl moiety.[4] Microbial biotransformation studies of compounds with isopropyl groups have also demonstrated regioselective hydroxylation at this position.[5] Therefore, it is hypothesized that the primary metabolic route for isopropylurea involves the oxidation of the isopropyl group.

The proposed metabolites are:

-

N-(1-hydroxy-1-methylethyl)urea: Resulting from hydroxylation at the tertiary carbon of the isopropyl group.

-

N-(2-hydroxy-1-methylethyl)urea: Resulting from hydroxylation at one of the primary carbons of the isopropyl group.

Further metabolism could involve oxidation to a carboxylic acid and eventual cleavage of the urea moiety.

Quantitative Data of D-Amphetamine Metabolites

The following tables summarize quantitative data on the urinary excretion of D-amphetamine and its metabolites from human studies. It is important to note that excretion rates can be highly variable and are influenced by factors such as urinary pH, dose, and individual metabolic differences.[6]

| Compound | Dose (Oral) | Time Post-Administration (hours) | Urinary Concentration (ng/mL) | Reference |

| D-Amphetamine | 5 mg | 2 - 18 | 620 - 3160 (Peak) | [6] |

| D-Amphetamine | 10 mg | 2 - 18 | Not specified (Peak) | [6] |

| D-Amphetamine | 20 mg | 2 - 18 | Not specified (Peak) | [6] |

| 4-Hydroxyamphetamine | Not specified | Not specified | Positive correlation with amphetamine concentration | [5] |

| Norephedrine | Not specified | Not specified | Positive correlation with amphetamine concentration | [5] |

| Compound | Dose | Percentage of Dose Excreted in Urine (24 hours) | Reference |

| Unchanged D-Amphetamine | 5 mg | 35 - 44% | [6] |

| Unchanged D-Amphetamine | 10 mg | 35 - 44% | [6] |

| Unchanged D-Amphetamine | 20 mg | 35 - 44% | [6] |

Experimental Protocols for Metabolite Identification

The identification and quantification of D-amphetamine and its metabolites are typically performed using chromatographic techniques coupled with mass spectrometry.

General Experimental Workflow

The general workflow for identifying and quantifying metabolites in biological samples is depicted below.

Detailed Methodologies

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) for Amphetamine and Methamphetamine in Urine

This protocol is adapted from a method for the determination of amphetamine and methamphetamine in urine.[7]

-

Sample Preparation:

-

To 2 mL of urine, add an internal standard (e.g., deuterated amphetamine).

-

Perform solid-phase extraction (SPE) to isolate the analytes.

-

Elute the analytes and evaporate the solvent to dryness.

-

Reconstitute the residue in 200 µL of trifluoroacetic anhydride (TFAA) for derivatization.

-

Heat the sample at 70°C for 30 minutes.

-

After cooling, inject 1 µL of the derivatized solution into the GC-MS system.

-

-

GC-MS Parameters:

-

Column: HP Ultra-1 capillary column (12 m x 0.2 mm x 0.33 µm).

-

Carrier Gas: Helium.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Initial temperature of 60°C for 0.5 min, ramped to 220°C at 20°C/min, then to 275°C at 40°C/min and held for 2 min.

-

MS Detection: Selected Ion Monitoring (SIM) mode.

-

4.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Enantioselective Quantification of Amphetamine and Metabolites in Serum

This protocol is based on a method for the enantioselective analysis of amphetamine, norephedrine, and 4-hydroxyamphetamine.[4][6]

-

Sample Preparation:

-

To a serum sample, add an internal standard (e.g., deuterated analogs of the analytes).

-

Perform protein precipitation with a suitable organic solvent (e.g., acetonitrile).

-

Centrifuge the sample and collect the supernatant.

-

Evaporate the supernatant to dryness and reconstitute in the mobile phase.

-

-

LC-MS/MS Parameters:

-

LC Column: A chiral column suitable for separating enantiomers.

-

Mobile Phase: A gradient of aqueous and organic solvents (e.g., ammonium formate buffer and acetonitrile).

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) mode for specific transitions of the parent and product ions of each analyte.

-

Signaling Pathways

D-amphetamine exerts its pharmacological effects primarily by increasing the synaptic concentrations of dopamine and norepinephrine. It achieves this by promoting the release of these neurotransmitters from presynaptic terminals and inhibiting their reuptake. This modulation of monoaminergic signaling pathways in the central nervous system is responsible for its stimulant effects.

Conclusion

This technical guide has provided a detailed overview of the metabolism of D-amphetamine and a scientifically inferred pathway for isopropylurea. The quantitative data and experimental protocols presented herein offer valuable resources for researchers in the fields of drug metabolism, pharmacology, and toxicology. The provided visualizations aim to simplify complex metabolic and experimental processes. Further research is warranted to definitively elucidate the metabolic fate of isopropylurea in vivo.

References

- 1. Isopropyl alcohol - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Distribution and metabolism of 1-propyl-1-nitrosourea in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Microbial biotransformation as a tool for drug development based on natural products from mevalonic acid pathway: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]

An In-depth Technical Guide on the Solubility and Stability of D-Amphetamine Isopropylurea

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a theoretical guide based on the known properties of D-Amphetamine and Isopropylurea, as no direct experimental data for "D-Amphetamine Isopropylurea" as a single entity has been found in publicly available literature. The quantitative data and experimental workflows are illustrative and intended to provide a framework for the analysis of this and similar compounds.

Introduction

D-Amphetamine is a well-known central nervous system stimulant. Isopropylurea is a simple urea derivative. The potential combination of these two molecules, referred to here as this compound, could represent a novel salt or cocrystal with unique physicochemical properties. Understanding the solubility and stability of such a new chemical entity is fundamental to its development as a potential pharmaceutical product. This guide provides a comprehensive overview of the theoretical solubility and stability profiles of this compound, alongside detailed experimental protocols for their determination, in line with established pharmaceutical guidelines.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of the individual components and the potential combined entity is presented below.

| Property | D-Amphetamine | Isopropylurea | This compound (Predicted) |

| Molecular Formula | C₉H₁₃N | C₄H₁₀N₂O | C₁₃H₂₀N₂O[1] |

| Molecular Weight | 135.21 g/mol [2] | 102.14 g/mol [3] | 220.31 g/mol [1] |

| Appearance | Mobile liquid (base)[2] | White powder/crystals[3] | Crystalline solid |

| pKa | ~10 (amine) | Not available | ~10 (amine) |

| LogP | 1.8[2] | Not available | ~2.6 (predicted)[1] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The following sections outline the expected solubility of this compound and the methods for its determination.

Predicted Solubility

-

Aqueous Solubility: D-Amphetamine base has moderate water solubility, which is pH-dependent due to its basic nature.[4] Isopropylurea is soluble in water.[3] It is predicted that this compound will exhibit pH-dependent aqueous solubility.

-

Organic Solvent Solubility: D-Amphetamine is soluble in alcohols like ethanol and methanol, as well as chloroform.[2][4] Isopropylurea is also soluble in ethanol and methanol.[3] Therefore, this compound is expected to be soluble in polar organic solvents.

Illustrative Quantitative Solubility Data

The following table presents hypothetical solubility data for this compound.

| Solvent | Temperature (°C) | Predicted Solubility (mg/mL) |

| Water (pH 3.0) | 25 | > 100 |

| Water (pH 7.0) | 25 | 10 - 20 |

| Water (pH 9.0) | 25 | < 1 |

| 0.1 N HCl | 25 | > 100 |

| Phosphate Buffer (pH 7.4) | 25 | 15 - 25 |

| Ethanol | 25 | > 50 |

| Methanol | 25 | > 50 |

| Propylene Glycol | 25 | 20 - 30 |

| Dichloromethane | 25 | < 5 |

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is based on guidelines from the World Health Organization (WHO) and the United States Pharmacopeia (USP).[5][6][7][8][9]

-

Preparation of Solutions: Prepare a series of aqueous buffers (e.g., pH 1.2, 4.5, 6.8) and select relevant organic solvents.

-

Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The presence of undissolved solid should be visually confirmed.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: Determine the mean solubility and standard deviation from at least three replicate experiments for each solvent.

Visualization of Experimental Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile

Stability testing is crucial to determine how the quality of a drug substance varies over time under the influence of environmental factors. The protocols are guided by the International Council for Harmonisation (ICH) guidelines.[10][11][12][13][14]

Predicted Stability

-

Hydrolytic Stability: The urea functional group in Isopropylurea could be susceptible to hydrolysis under extreme pH and high-temperature conditions, potentially degrading to isopropylamine and ammonia. The amphetamine structure is generally stable to hydrolysis.

-

Oxidative Stability: The primary amine of D-Amphetamine could be susceptible to oxidation.

-

Photostability: Aromatic compounds like D-Amphetamine can be susceptible to photodegradation.

-

Thermal Stability: The stability of the compound at elevated temperatures will be important to determine.

Illustrative Stability Data (Forced Degradation)

This table shows hypothetical results from a forced degradation study.

| Stress Condition | Duration | Predicted Degradation (%) | Major Degradants |

| 0.1 N HCl (80 °C) | 24 hours | < 5% | Minor unknown polar degradants |

| 0.1 N NaOH (80 °C) | 24 hours | 10 - 15% | Isopropylamine, Amphetamine |

| 3% H₂O₂ (RT) | 24 hours | 5 - 10% | Oxidative degradants of amphetamine |

| Light (ICH Q1B) | 1.2 million lux hours | < 2% | Minor photolytic degradants |

| Heat (105 °C) | 72 hours | < 1% | No significant degradation |

Experimental Protocol for Stability Testing

-

Forced Degradation Studies:

-

Hydrolysis: Expose the API to acidic (0.1 N HCl), basic (0.1 N NaOH), and neutral (water) conditions at elevated temperatures (e.g., 80 °C).

-

Oxidation: Treat the API with an oxidizing agent (e.g., 3% H₂O₂).

-

Photolysis: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Thermal: Expose the solid API to dry heat (e.g., 105 °C).

-

-

Long-Term and Accelerated Stability Studies:

-

Store the API under various temperature and humidity conditions as specified by ICH guidelines (e.g., 25 °C/60% RH for long-term, 40 °C/75% RH for accelerated).[13]

-

Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).

-

-

Sample Analysis:

-

Use a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Determine the purity of the API and quantify any impurities.

-

Characterize the structure of significant degradation products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR).